molecular formula C15H21N3O3S2 B2894476 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-56-9

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2894476
CAS No.: 865592-56-9
M. Wt: 355.47
InChI Key: KWZQYSOEQSJTIV-UHFFFAOYSA-N
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Description

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with a dipropylsulfamoyl group and an acetamide moiety

Preparation Methods

The synthesis of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves the reaction of 2-aminobenzothiazole with dipropylsulfamoyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylsulfamoyl group can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The benzothiazole ring system can also participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can be compared with other benzothiazole derivatives, such as:

    N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide: This compound has additional methoxy and nitro groups, which can influence its biological activity and chemical reactivity.

    N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2,2-trifluoroacetamide: The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-4-8-18(9-5-2)23(20,21)12-6-7-13-14(10-12)22-15(17-13)16-11(3)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZQYSOEQSJTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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